1-(4-Chloro-2,3-difluorophenyl)ethanol
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Overview
Description
1-(4-Chloro-2,3-difluorophenyl)ethanol is a chemical compound that has garnered significant interest due to its applications in various fields, particularly in pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol typically involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. One common method employs biocatalysis, where ketoreductases (KREDs) are used to catalyze the reduction with high stereoselectivity . Another method involves the use of chemical catalysts such as oxazaborolidine, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods
For industrial production, the biocatalytic approach is often preferred due to its eco-friendly nature and high efficiency. Escherichia coli cells expressing mutant ketoreductases can reduce 2-chloro-1-(3,4-difluorophenyl)ethanone to this compound with high yield and optical purity . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through the reduction of its ketone precursor.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for halogen substitution reactions.
Major Products
The major product formed from the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is this compound .
Scientific Research Applications
1-(4-Chloro-2,3-difluorophenyl)ethanol is primarily used as an intermediate in the synthesis of ticagrelor, a drug used to prevent atherothrombotic events in patients with acute coronary syndromes . Additionally, it has applications in the development of other pharmaceuticals due to its chiral nature and ability to undergo various chemical transformations .
Mechanism of Action
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its role in the synthesis of ticagrelor involves the reduction of the ketone precursor to produce the chiral alcohol, which is a crucial step in the drug’s production .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)ethanone: The ketone precursor used in the synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol.
1-(3,4-Difluorophenyl)ethanol: A similar compound lacking the chlorine atom, which may have different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of ticagrelor highlights its importance in pharmaceutical applications .
Properties
Molecular Formula |
C8H7ClF2O |
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Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-(4-chloro-2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
InChI Key |
PPWKAUYARVNWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)F)F)O |
Origin of Product |
United States |
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